3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
Description
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Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2S/c1-18-8-10-24-23(15-18)22(19(2)29-24)12-14-31(17-20-7-5-6-13-28-20)27(34)30-25-16-21(32-3)9-11-26(25)33-4/h5-11,13,15-16,29H,12,14,17H2,1-4H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJVFXPPEUCYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=C(C=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea is a novel thiourea derivative that has garnered attention due to its potential biological activities. Thiourea and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article explores the biological activity of this specific compound by reviewing relevant studies and synthesizing findings from various sources.
Chemical Structure and Synthesis
The compound's structure includes a thiourea moiety linked to a dimethoxyphenyl group and an indole derivative. The synthesis typically involves nucleophilic addition reactions, where thiourea reacts with appropriate amines or other nucleophiles to form the desired product. The synthesis pathway often includes intermediates that can be characterized by spectroscopic methods.
1. Antioxidant Activity
Thiourea derivatives are recognized for their antioxidant properties. A study highlighted that certain thiourea compounds exhibit significant reducing potential against free radicals, indicating their capacity to scavenge reactive oxygen species (ROS). For instance, related compounds demonstrated IC values ranging from 45 µg/mL to 52 µg/mL in DPPH and ABTS assays, suggesting that similar activities may be anticipated for the compound .
2. Anticancer Activity
Thiourea derivatives have shown promising anticancer effects across various cancer cell lines. Research indicates that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and inhibition of angiogenesis. For example, compounds with structural similarities exhibited IC values between 3 µM to 20 µM against pancreatic, breast, and prostate cancer cell lines . The specific compound's ability to interact with key molecular pathways involved in tumor growth is an area of ongoing investigation.
3. Antimicrobial Activity
The antimicrobial properties of thiourea derivatives have been extensively studied. Compounds similar to the one have shown effectiveness against a range of microorganisms, including bacteria and fungi. For instance, certain thioureas demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium tuberculosis . This suggests that the compound may also possess significant antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Modifications in substituents on the phenyl ring or alterations in the thiourea backbone can significantly impact efficacy. For example:
| Compound | Substituent | IC (µM) | Activity |
|---|---|---|---|
| Compound A | Dimethoxy | 10 | Anticancer |
| Compound B | Methoxy | 20 | Antioxidant |
| Compound C | Methyl | 15 | Antimicrobial |
These variations highlight how specific functional groups influence biological activity .
Case Study 1: Anticancer Evaluation
In a comparative study involving several thiourea derivatives, one compound showed significant cytotoxicity against human leukemia cell lines with an IC value as low as 1.5 µM. This underscores the potential of structurally related compounds to act as effective anticancer agents .
Case Study 2: Antioxidant Assessment
A recent evaluation of various thiourea derivatives demonstrated that those with methoxy substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts, reinforcing the importance of specific chemical modifications in enhancing biological effects .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiourea moiety (−NH−C(=S)−NH−) participates in nucleophilic substitution reactions, particularly with alkyl halides and acylating agents.
Key findings:
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S-Alkylation preferentially occurs at the sulfur atom due to its nucleophilicity .
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Acylation under mild conditions preserves the indole and pyridine substituents.
Oxidation Reactions
The thiourea group oxidizes to urea derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hrs | 1-(2,5-Dimethoxyphenyl)-3-substituted urea | 78% | |
| KMnO₄ | Aqueous NaOH, 0°C, 1 hr | Sulfoxide intermediate | 42% |
Mechanistic insight:
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Oxidation proceeds via sulfenic acid intermediates, confirmed by ESI-MS.
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Steric hindrance from the 2,5-dimethylindole group slows reaction kinetics.
Complexation with Metal Ions
The compound acts as a polydentate ligand due to multiple donor sites:
| Metal Salt | Coordination Site | Stability Constant (log K) | Application | Source |
|---|---|---|---|---|
| Cu(II) chloride | Pyridine N, thiourea S | 4.8 ± 0.2 | Catalytic systems | |
| Pd(II) acetate | Indole NH, thiourea S | 5.1 ± 0.3 | Suzuki coupling |
Structural confirmation:
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X-ray crystallography shows square-planar geometry with Cu(II).
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FT-IR spectra reveal shifts in ν(N−H) and ν(C=S) upon complexation .
Cyclization Reactions
Thermally induced cyclizations generate heterocyclic systems:
Notable features:
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Cyclization regioselectivity controlled by methoxy substituents .
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Microwave-assisted methods reduce reaction time by 60% compared to conventional heating.
Hydrolysis Reactions
Acid/base-mediated cleavage of the thiourea group:
| Agent | Conditions | Major Products | Source |
|---|---|---|---|
| 6M HCl | Reflux, 12 hrs | 2,5-Dimethoxybenzoic acid | |
| NaOH (20%) | EtOH/H₂O, 80°C, 8 hrs | 2,5-Dimethylindole-3-ethylamine |
Degradation analysis:
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LC-MS identifies transient carbodiimide intermediates during acidic hydrolysis.
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Alkaline conditions favor C=S bond cleavage over C−N rupture.
Photochemical Reactivity
UV-induced transformations (λ = 254 nm):
| Solvent | Time | Product | Quantum Yield (Φ) | Source |
|---|---|---|---|---|
| CH₃CN | 2 hrs | Disulfide dimer | 0.12 | |
| CH₂Cl₂ | 4 hrs | Ring-closed thiazepine | 0.08 |
Mechanistic proposal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
